Ethyl 2-aminothiophene-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 2-aminothiophene-3-carboxylate and its derivatives has been achieved through various methods. A practical and high-yield two-step procedure involving esterification and cyclocondensation of mercaptoacetic acid and 2-chloroacrylonitrile has been demonstrated, yielding an 81% total yield (Fang, 2011). Additionally, the Gewald reaction has been employed to synthesize 2-aminothiophene-3-carboxylates with various aryl groups at the 4-position, showcasing the versatility of this compound in organic synthesis (Tormyshev et al., 2006).
Molecular Structure Analysis
The molecular structure of ethyl 2-aminothiophene-3-carboxylate has been characterized through various spectroscopic techniques, including NMR, FT-IR, and UV-Visible spectroscopy. These studies provide detailed information on the bond lengths, angles, and overall geometry of the molecule, facilitating a deeper understanding of its chemical behavior (Fatima et al., 2023).
Chemical Reactions and Properties
Ethyl 2-aminothiophene-3-carboxylate participates in a variety of chemical reactions, demonstrating its utility as a versatile building block. It has been used in the synthesis of novel O-ethyl-P-aryl-N-(thiophen-2-yl) phosphonamidothioate derivatives through reactions with Lawesson's reagent, showcasing unexpected reactivity and potential for the development of new compounds (Khalladi & Touil, 2014).
Physical Properties Analysis
The physical properties of ethyl 2-aminothiophene-3-carboxylate, such as solubility, melting point, and crystalline structure, are crucial for its handling and application in various chemical processes. Studies have focused on the crystalline structure, revealing hydrogen-bonded dimers and quartets that contribute to the compound's stability and reactivity (Lynch & McClenaghan, 2004).
Chemical Properties Analysis
The chemical properties of ethyl 2-aminothiophene-3-carboxylate, including its reactivity, stability, and interaction with other compounds, have been extensively studied. Its ability to undergo cyclocondensation reactions, participate in the synthesis of complex heterocyclic compounds, and exhibit fluorescence properties highlights its significant chemical versatility and potential for further exploration in various fields of chemistry (Pusheng, 2009).
Scientific Research Applications
Carboxyl-Protecting Group in Peptide Chemistry : The 2-(diphenylphosphino)ethyl group (DPPE) serves as a stable and effective carboxyl-protecting group for amino acids and peptides, enhancing peptide synthesis capabilities (Chantreux et al., 1984).
Precursor in Synthesis of Other Compounds : Ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate can be converted into ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine, showing its utility in chemical synthesis (Ryndina et al., 2002).
Antibacterial Activity : Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives exhibit promising antibacterial properties, suggesting their potential in antimicrobial drug discovery (Prasad et al., 2017).
Fluorescence Properties : Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate demonstrates novel fluorescence characteristics, which could be relevant in materials science and spectroscopy studies (Guo Pusheng, 2009).
Synthesis of Aminothieno[2,3-d]thiazen-4-ones : A one-step synthesis approach for 2-aminothieno[2,3-d]thiazen-4-ones from ethyl 2-benzoylthioureidothiophen-3-carboxylates is demonstrated, with some compounds exhibiting weak anti-allergy activity (Leistner et al., 1988).
Antimicrobial Applications : Bifunctional thiophene derivatives synthesized using ethyl 2-aminothiophene-3-carboxylate show promising antimicrobial activities, indicating their potential use in antimicrobial coatings and pharmaceuticals (Abu‐Hashem et al., 2011).
Dyeing Polyester Fibers : Novel heterocyclic disperse dyes with a thiophene moiety, synthesized using derivatives of ethyl 2-aminothiophene-3-carboxylate, show effective dyeing performance on polyester fabric, although with poor photostability (Iyun et al., 2015).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-aminothiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-2-10-7(9)5-3-4-11-6(5)8/h3-4H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJQYFVTEPGXIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365792 | |
Record name | ethyl 2-aminothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-aminothiophene-3-carboxylate | |
CAS RN |
31891-06-2 | |
Record name | ethyl 2-aminothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-aminothiophene-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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